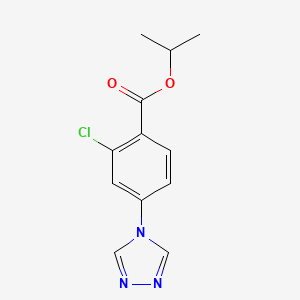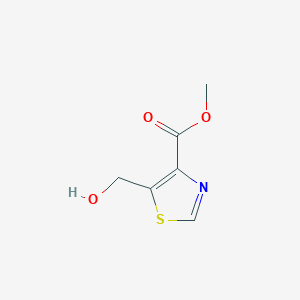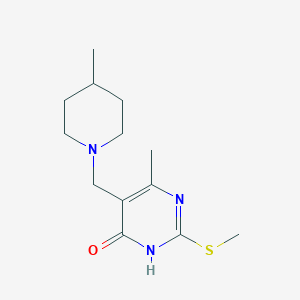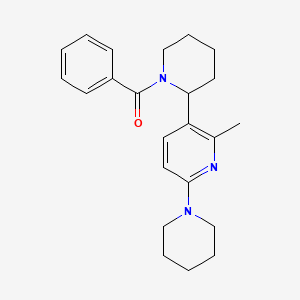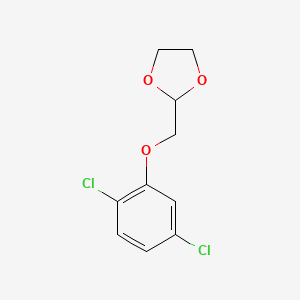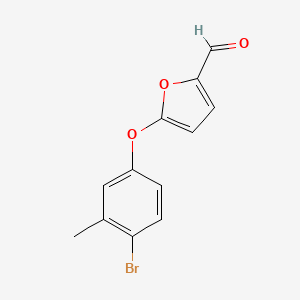
5-(4-Bromo-3-methylphenoxy)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-3-methylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9BrO3 It is a furan derivative, characterized by the presence of a bromine atom and a methyl group on the phenoxy ring, and an aldehyde group on the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-3-methylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenoxy ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: 5-(4-Bromo-3-methylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(4-Bromo-3-methylphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-(4-Bromo-3-methylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-3-methylphenoxy)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the bromine atom and phenoxy group contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but lacks the phenoxy and methyl groups.
4-Bromo-3-methylphenol: Contains the bromine and methyl groups but lacks the furan and aldehyde functionalities.
Furan-2-carbaldehyde: Contains the furan and aldehyde groups but lacks the bromine and methyl groups.
Uniqueness
5-(4-Bromo-3-methylphenoxy)furan-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the aldehyde group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C12H9BrO3 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
5-(4-bromo-3-methylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO3/c1-8-6-9(2-4-11(8)13)15-12-5-3-10(7-14)16-12/h2-7H,1H3 |
Clé InChI |
MGKXTVCWXCHJQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=CC=C(O2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


